N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 4. The acetamide nitrogen is further substituted with a 4-ethylphenyl group. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-13-4-8-15(9-5-13)20-17(23)12-25-19-21-18(22-26-19)14-6-10-16(24-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZLKXNSCFCCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide (such as 4-methoxyphenyl halide) in the presence of a base to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with an acetamide precursor (such as 4-ethylphenylamine) under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits notable anticancer properties.
In Vitro Studies :
- The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 1.75 |
| A549 | 2.10 |
| HeLa | 1.90 |
These results suggest that the compound may serve as a potential lead for the development of new anticancer agents.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Antibacterial Evaluation :
The compound's antibacterial efficacy was tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings indicate that the compound possesses significant antibacterial activity and may be useful in treating infections caused by resistant strains.
Case Study 1: Cytotoxicity Evaluation
In a comparative study involving various thiadiazole derivatives, this compound exhibited promising cytotoxic effects on human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This Compound | MCF7 | 1.75 |
This data supports the potential of this compound as a candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The results support its potential use as an antimicrobial agent in clinical settings.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Thiadiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the methoxyphenyl group through nucleophilic substitution.
- Amide Bond Formation : Reacting the thiadiazole derivative with acetic anhydride under basic conditions.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s 1,2,4-thiadiazole core distinguishes it from triazole-based analogues like VUAA1 (1,2,4-triazole) and OLC15 (1,2,4-triazole), which are Orco receptor modulators in insects . Thiadiazoles differ in electronic properties due to the sulfur atom in the ring, which may alter binding kinetics compared to triazoles. For example:
The substitution pattern on the heterocycle significantly impacts activity.
Substituent Effects on Bioactivity
- N-Aryl Groups: The 4-ethylphenyl group in the target compound contrasts with the 4-butylphenyl in OLC15.
- Aromatic Ring Substituents : The 4-methoxyphenyl group in the target compound is electron-donating, which may stabilize π-π interactions in hydrophobic binding pockets. Similar methoxy-substituted analogues, such as N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide (), show enhanced receptor binding due to methoxy’s electronic effects .
- Thioether Linkage : The thioether bridge in the target compound is conserved in analogues like 2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-fluorophenyl)acetamide (), where fluorophenyl substitution modulates selectivity toward specific targets .
Pharmacological Profiles
- Kinase Inhibition : The target compound’s 1,2,4-thiadiazole core is structurally similar to CDK5/p25 inhibitors like Compound 7 (), which features a 1,3,4-thiadiazole. The positional isomerism (1,2,4 vs. 1,3,4) may alter ATP-binding site interactions .
- Receptor Modulation: Triazole-based compounds (e.g., VUAA1) act as non-competitive agonists of insect Orco receptors, while thiadiazoles like the target compound may exhibit divergent mechanisms due to sulfur’s electronegativity and ring strain .
Biological Activity
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The structural features of thiadiazoles contribute to their pharmacological potential, making them suitable candidates for drug development.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with thiadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the 1,3,4-thiadiazole scaffold have demonstrated effectiveness against various pathogenic bacteria and fungi. The presence of halogen or oxygenated substituents on the phenyl ring enhances their activity against Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | A. niger | 32 μg/mL |
| 8e | C. albicans | 42 μg/mL |
| 15 | S. aureus | 32.6 μg/mL |
| 17b | B. subtilis | Moderate activity |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives have shown promising results against several cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer (HCT15). For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 21 | SK-MEL-2 | 4.27 |
| 30 | Pancreatic | 1.7 |
| 44 | SK-OV-3 | 19.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Research indicates that these compounds can inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes. The introduction of specific substituents on the thiadiazole ring can enhance their anti-inflammatory efficacy .
The biological activities of this compound are attributed to its ability to interact with biological targets at the molecular level. The presence of the thiadiazole ring is crucial for its reactivity and interaction with enzymes or receptors involved in disease pathways.
Case Studies
- Anticancer Evaluation : A study by Alam et al. reported that a series of thiadiazole derivatives exhibited significant growth inhibition in human cancer cell lines. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Screening : In a comparative study of various thiadiazole derivatives against bacterial strains, compounds with specific substitutions demonstrated enhanced antibacterial activity compared to established antibiotics .
Q & A
Basic Research Question
- 1H/13C NMR : Identify acetamide protons (δ 2.1–2.3 ppm for CH₃) and aromatic signals from the 4-ethylphenyl (δ 6.7–7.3 ppm) and 4-methoxyphenyl (δ 3.8 ppm for OCH₃) groups .
- X-ray crystallography : Resolves intramolecular interactions, such as S···O contacts (e.g., 2.68 Å in analogous thiadiazoles) and dihedral angles between aromatic rings (e.g., 86.8°) .
- LC-MS/MS : Confirm molecular weight (calculated: ~425.5 g/mol) and detect fragmentation patterns .
How can computational modeling predict the compound’s interaction with biological targets like kinases or receptors?
Advanced Research Question
Molecular docking studies (e.g., using Glide XP) can elucidate binding modes. For example, thiadiazole derivatives with acetamide moieties showed affinity for CDK5/p25 via hydrophobic enclosure and hydrogen bonding . Methodological steps:
- Protein preparation : Retrieve target structures (e.g., CDK5 from PDB: 1UNL) and optimize hydrogen bonding networks.
- Ligand docking : Apply extra-precision (XP) scoring to prioritize poses with lipophilic contacts (e.g., 4-methoxyphenyl group in hydrophobic pockets) .
- Validation : Compare docking scores (e.g., Glide XP scores < −6 kcal/mol indicate strong binding) with experimental IC₅₀ data .
What strategies improve the solubility and stability of this compound in aqueous buffers for in vitro studies?
Basic Research Question
The compound’s lipophilic 1,2,4-thiadiazole and aryl groups limit aqueous solubility. Strategies include:
- Co-solvents : Use 10–20% PEG-400 or cyclodextrin inclusion complexes .
- pH adjustment : Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to prevent precipitation .
- Lyophilization : Stabilize the compound as a lyophilized powder stored at 2–8°C .
How do structural modifications to the thiadiazole core impact its mechanism of action in anticancer assays?
Advanced Research Question
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Thioether linkage : Critical for apoptosis induction; replacement with sulfoxide reduces activity by 70% .
- 4-Methoxyphenyl group : Enhances DNA intercalation, as shown in molecular docking with topoisomerase II .
- Acetamide moiety : Modulating N-substituents (e.g., ethylphenyl vs. fluorophenyl) alters selectivity for kinase targets .
What safety protocols are essential for handling this compound given its potential hazards?
Basic Research Question
- Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can researchers design dose-response experiments to evaluate this compound’s therapeutic window?
Advanced Research Question
- Dose range : Test 0.1–100 µM in triplicate, using cisplatin (1–30 µM) as a positive control .
- Time-course analysis : Assess apoptosis (Annexin V/PI staining) at 24, 48, and 72 hours .
- Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). A SI > 10 indicates favorable toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
